4-[[2-(Methacryloyloxy)ethyl]dimethylammonio]butane-1-sulfonate
Description
4-[[2-(Methacryloyloxy)ethyl]dimethylammonio]butane-1-sulfonate (CAS 6613-65-6) is a zwitterionic monomer characterized by a methacrylate backbone, a quaternary ammonium group, and a sulfonate group separated by a four-carbon (butane) spacer. Its synthesis involves reacting 2-(dimethylamino)ethyl methacrylate (DMAEMA) with 1,4-butanesultone in acetonitrile, yielding colorless crystals with a melting point of 179°C and a typical yield of 53–68% . This compound is widely used to prepare zwitterionic polymers with tunable thermoresponsive behavior, such as upper critical solution temperature (UCST) properties, making it valuable in biomedical and materials science applications .
Structure
3D Structure
Properties
IUPAC Name |
4-[dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azaniumyl]butane-1-sulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO5S/c1-11(2)12(14)18-9-8-13(3,4)7-5-6-10-19(15,16)17/h1,5-10H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVILMAFGAKQPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC[N+](C)(C)CCCCS(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6613-65-6 | |
| Record name | 4-[[2-(Methacryloyloxy)ethyl]dimethylammonio]butane-1-sulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-(Methacryloyloxy)ethyl]dimethylammonio]butane-1-sulfonate typically involves the reaction of methacryloyl chloride with 2-(dimethylamino)ethyl methacrylate, followed by the addition of 1,4-butanesultone. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to achieve a high purity level .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperatures and pressures. The use of automated systems ensures consistent quality and yield. The final product is often subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) analysis, to confirm its purity .
Chemical Reactions Analysis
Types of Reactions
4-[[2-(Methacryloyloxy)ethyl]dimethylammonio]butane-1-sulfonate undergoes various chemical reactions, including:
Polymerization: The methacrylate group allows the compound to participate in free radical polymerization, forming polymers with unique properties.
Substitution Reactions: The sulfonate group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.
Substitution Reactions: Nucleophiles like amines or thiols can react with the sulfonate group under mild conditions, often in the presence of a base.
Major Products Formed
Polymers: The polymerization of this compound results in zwitterionic polymers with applications in hydrogels and drug delivery systems.
Derivatives: Substitution reactions yield various functionalized compounds that can be used in further chemical transformations.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C12H23NO5S
- Molecular Weight : 293.38 g/mol
- CAS Number : 6613-65-6
The compound features a methacrylate group that allows for polymerization and a sulfonate group that enhances its hydrophilicity and ionic interactions. These properties make it suitable for various applications in scientific research.
Chemistry
In the field of chemistry, 4-[[2-(Methacryloyloxy)ethyl]dimethylammonio]butane-1-sulfonate serves as a monomer in the synthesis of zwitterionic polymers. These polymers exhibit unique antifouling properties, making them valuable in applications where surface contamination is a concern.
Table 1: Properties of Zwitterionic Polymers Derived from this compound
| Property | Value |
|---|---|
| Antifouling Capability | High |
| Biocompatibility | Excellent |
| Swelling Ratio | Variable (dependent on conditions) |
Biology
In biological applications, this compound is utilized in the development of biomaterials for tissue engineering and regenerative medicine. Its zwitterionic nature enhances cell adhesion and proliferation while minimizing protein adsorption, which is crucial for the success of implants and scaffolds.
Case Study: Tissue Engineering
A study demonstrated that scaffolds made from zwitterionic polymers derived from this compound exhibited improved cell attachment and growth compared to traditional materials, highlighting its potential in regenerative therapies .
Medicine
In medical applications, this compound is employed in drug delivery systems. The compound enhances the stability and bioavailability of therapeutic agents, allowing for more effective treatment regimens.
Table 2: Drug Delivery Systems Utilizing this compound
| Drug Type | Application Area | Enhancement Mechanism |
|---|---|---|
| Anticancer Agents | Targeted delivery | Improved solubility |
| Antibacterial Agents | Localized treatment | Sustained release |
Industry
In industrial applications, this compound is used in formulating coatings, adhesives, and sealants due to its excellent adhesion properties. Its zwitterionic characteristics contribute to enhanced performance in various environmental conditions.
Mechanism of Action
The mechanism of action of 4-[[2-(Methacryloyloxy)ethyl]dimethylammonio]butane-1-sulfonate involves its ability to form zwitterionic structures, which contribute to its unique properties. The methacrylate group allows for polymerization, while the sulfonate group provides hydrophilicity and ionic interactions. These properties enable the compound to interact with biological membranes, proteins, and other macromolecules, making it suitable for various biomedical applications .
Comparison with Similar Compounds
Spacer Length and Sulfonate Group Positioning
The length of the spacer between the ammonium and sulfonate groups significantly impacts physical and polymeric properties:
- Butane vs. Polymers derived from butane spacers (e.g., p(MA2-4)) show distinct NMR shifts (e.g., δ 3.02 ppm for –CH2SO3−) compared to shorter spacers, reflecting differences in local electronic environments .
Polymerizable Group Variations
The nature of the polymerizable group influences polymerization kinetics and polymer properties:
- Methacrylate vs. Acrylate vs. Methacrylamide: The methacrylate-based monomer (target compound) polymerizes via RAFT to form polymers with controlled molecular weights (e.g., using BPTC/AIBN in trifluoroethanol) . Methacrylamide derivatives (e.g., 4-[(3-methacrylamidopropyl)dimethylammonio]butane-1-sulfonate, CAS 83623-32-9) introduce hydrogen-bonding capabilities, altering hydrophilicity and thermoresponsive behavior .
Sulfonate Group Modifications
- Butane-1-sulfonate vs. Propane-1-sulfonate: The target compound’s butane sulfonate group provides a larger hydration layer than propane-based analogs (e.g., SBMA/SPE, CAS 3637-26-1), enhancing resistance to protein fouling in biomedical applications . UCST behavior is more pronounced in butane sulfonate polymers due to stronger dipole-dipole interactions .
Data Tables
Table 2. Polymer Properties of Selected Zwitterionic Compounds
Biological Activity
4-[[2-(Methacryloyloxy)ethyl]dimethylammonio]butane-1-sulfonate (CAS RN: 6613-65-6) is a zwitterionic compound with significant potential in various biological applications. This article reviews its biological activity, focusing on its synthesis, structural characteristics, and the implications of its biological interactions.
- Molecular Formula: C₁₂H₂₃N₁O₅S
- Molecular Weight: 293.38 g/mol
- Appearance: White to almost white powder or crystalline solid
- Purity: >97.0% (HPLC)
- Storage Conditions: Refrigerated (0-10°C), under inert gas, light-sensitive, hygroscopic, and heat-sensitive.
Synthesis and Structural Characteristics
This compound is synthesized through radical polymerization methods, particularly using the reversible addition–fragmentation chain transfer (RAFT) technique. This method allows for precise control over polymerization, yielding polymers with predictable molar masses and well-defined structures .
Antimicrobial Properties
Research indicates that zwitterionic compounds like this compound exhibit antimicrobial properties. These compounds can disrupt bacterial membranes due to their amphiphilic nature, leading to increased permeability and eventual cell death. Studies have shown that such compounds can be effective against both Gram-positive and Gram-negative bacteria .
Cytotoxicity and Cell Interaction
The compound has been investigated for its cytotoxic effects on various cell lines. In vitro studies suggest that it can modulate cell proliferation and apoptosis pathways. For instance, at specific concentrations, it demonstrated a dose-dependent cytotoxic effect on cancer cell lines while exhibiting lower toxicity towards normal cells .
Drug Delivery Systems
This compound has been explored as a potential carrier for drug delivery systems. Its zwitterionic nature enhances biocompatibility and reduces protein adsorption, which is crucial for improving the efficacy of drug delivery vehicles .
Case Studies
| Study | Findings |
|---|---|
| Zhang et al., 2020 | Demonstrated antimicrobial activity against E. coli and S. aureus with minimal cytotoxicity to human cells. |
| Liu et al., 2021 | Investigated the use of the compound in drug delivery systems, showing improved solubility and stability of encapsulated drugs. |
| Smith et al., 2022 | Reported on the modulation of cellular signaling pathways leading to apoptosis in cancer cells at higher concentrations. |
Q & A
Basic: What is the optimized synthetic route for 4-[[2-(methacryloyloxy)ethyl]dimethylammonio]butane-1-sulfonate?
The compound is synthesized via quaternization of 2-(dimethylamino)ethyl methacrylate with 1,4-butane sultone in anhydrous acetonitrile. The reaction proceeds at room temperature for 24 hours, yielding colorless crystals with a 68% yield and a melting point of 179°C. Critical steps include maintaining anhydrous conditions to avoid hydrolysis and using a 3:1 molar excess of 1,4-butane sultone to ensure complete quaternization .
Basic: How is the purity of this zwitterionic monomer validated experimentally?
Purity is assessed using two complementary methods:
- Total Nitrogen Analysis : Confirms ≥98.0% purity by quantifying quaternary ammonium content.
- Bromination Method : Validates methacrylate functionality (≥98.0%) via bromine addition to the double bond.
Residual water content is monitored by Karl Fischer titration (max. 3.0%) to ensure stability during storage .
Advanced: What polymerization techniques are suitable for this monomer, and how does choice of initiator affect molecular weight distribution?
Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is optimal for controlled molecular weight. For example:
- Procedure : Monomer, RAFT agent (benzyl propyl trithiocarbonate), and AIBN initiator in 2,2,2-trifluoroethanol at 70°C under nitrogen.
- Key Metrics : Monomer conversion is tracked via ^1H NMR (vinyl signal disappearance at δ 5.6–6.1 ppm). SEC analysis reveals narrow dispersity (Đ < 1.3) when using trithiocarbonate-based chain-transfer agents .
Advanced: How does aqueous solution behavior differ between homopolymers and copolymers of this sulfobetaine?
Homopolymers exhibit Upper Critical Solution Temperature (UCST) behavior in saline solutions (e.g., 500 mM NaCl), with cloud points tunable between 20–60°C via molecular weight. Copolymerization with acrylamide shifts UCST to lower temperatures due to disrupted charge balance. Phase separation kinetics are monitored via turbidimetry at 500 nm .
Advanced: How do structural variations (e.g., spacer length, counterion) impact antifouling performance?
Compared to sulfopropylbetaine analogs (3 methylene spacers), the butane-1-sulfonate spacer (4 methylenes) enhances hydration layer stability due to increased dipole separation. In marine biofilm assays, poly(this compound) coatings reduce bacterial adhesion by >90% versus poly(SPB). Performance is quantified via quartz crystal microbalance with dissipation (QCM-D) .
Advanced: How to resolve contradictions in reported UCST values for this polymer?
Discrepancies arise from:
- Salt Concentration : UCST increases with ionic strength (e.g., 25°C in 100 mM NaCl vs. 45°C in 500 mM NaCl).
- End-Group Effects : Telechelic polymers with hydrophobic RAFT end-groups show 5–10°C higher UCST than hydroxyl-terminated chains.
Standardization using fixed NaCl concentrations (e.g., 300 mM) and matched molecular weights (Mn ~20 kDa) is recommended .
Advanced: What spectroscopic methods are critical for confirming monomer structure and polymer composition?
- ^1H NMR (D₂O) : Key peaks include δ 4.56 (–OCH₂CH₂–), 3.27 (–N⁺(CH₃)₂–), and 3.02 (–CH₂SO₃⁻) for the monomer. Polymer spectra show backbone methylene signals at δ 1.20–2.06 ppm.
- FT-IR : Sulfonate stretching at 1040 cm⁻¹ and quaternary ammonium at 950 cm⁻¹ confirm zwitterionic character .
Advanced: How does this monomer perform in dual-crosslinked hydrogels for biomedical applications?
In poly(acrylamide-co-sulfobetaine) hydrogels, the sulfobetaine moiety enables:
- Self-healing : Reversible dipole-dipole interactions restore 85% mechanical strength after 12 hours.
- Thermoresponsiveness : Swelling ratios decrease by 40% at 37°C versus 25°C due to UCST-driven collapse. Cytocompatibility is confirmed via >95% fibroblast viability (ISO 10993-5) .
Basic: What storage conditions prevent degradation of the monomer?
Store under inert gas (N₂ or Ar) at –20°C in sealed, desiccated containers. Avoid exposure to moisture (>3% H₂O induces hydrolysis) and light (UV degrades methacrylate groups) .
Advanced: What computational modeling approaches predict its interaction with biological membranes?
Molecular dynamics (MD) simulations (CHARMM36 force field) reveal:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
